molecular formula C15H15Cl2N3O3S B2878500 5-Chloro-2-((1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034579-91-2

5-Chloro-2-((1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No. B2878500
CAS RN: 2034579-91-2
M. Wt: 388.26
InChI Key: RIYOCWVOHAKXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-Chloro-2-((1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . Pyrimidine and its derivatives have been described with a wide range of biological potential .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, which is an essential base component of the genetic material of deoxyribonucleic acid . It also contains a sulfonyl group attached to a piperidine ring, and an ether linkage to the pyrimidine ring.

Scientific Research Applications

Organic Synthesis Building Blocks

5-Chloro-2-((1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine: serves as a valuable building block in organic synthesis. Its structure is amenable to further chemical modifications, making it a versatile reagent for constructing more complex molecules. For instance, its use in the synthesis of pinacol boronic esters, which are crucial intermediates in various organic reactions, including the Suzuki–Miyaura coupling .

Suzuki–Miyaura Coupling

This compound can be utilized in the Suzuki–Miyaura coupling process, a widely applied method for forming carbon-carbon bonds. The presence of a pyrimidine ring can enhance the coupling efficiency due to its potential to stabilize the transition state during the reaction .

Catalytic Protodeboronation

The compound has potential applications in catalytic protodeboronation of boronic esters. This process is significant for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in the synthesis of various organic compounds .

Antiviral Research

In the field of medicinal chemistry, 5-Chloro-2-((1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine has shown promise as a scaffold for developing antiviral agents. Its structural features may be exploited to create compounds with activity against a range of viral pathogens .

properties

IUPAC Name

5-chloro-2-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O3S/c16-11-3-5-14(6-4-11)24(21,22)20-7-1-2-13(10-20)23-15-18-8-12(17)9-19-15/h3-6,8-9,13H,1-2,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYOCWVOHAKXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-((1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

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